5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
The synthesis of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- involves multiple steps, including the formation of the naphthacenedione core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Naphthacenedione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacenedione structure.
Functional Group Addition: Various functional groups, such as methoxy, hydroxy, and amino groups, are introduced through specific reactions, including methylation, hydroxylation, and amination.
Hydrazone Formation: The cyclohexylidenehydrazono group is introduced through a condensation reaction between a hydrazine derivative and a ketone.
Glycosylation: The attachment of the alpha-L-lyxo-hexopyranosyl moiety is achieved through glycosylation reactions using appropriate glycosyl donors and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the functional groups such as carbonyl and nitro groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The hydrazone group can participate in condensation reactions to form hydrazones and hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- can be compared with other similar compounds, such as:
5,12-Naphthacenedione, 8-acetyl-10-[(4-amino-2,4,6-trideoxy-alpha-L-xylo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-: This compound has a similar naphthacenedione core but different functional groups, leading to distinct properties and applications.
5,12-Naphthacenedione, 8-ethyl-7,8,9,10-tetrahydro-1,6,8,10,11-pentahydroxy-7-[[2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl]oxy]-, [7R-(7a,8b,10b)]-: This compound also shares the naphthacenedione core but has different substituents, affecting its chemical behavior and biological activity.
Properties
CAS No. |
128948-05-0 |
---|---|
Molecular Formula |
C36H45ClN4O9 |
Molecular Weight |
713.2 g/mol |
IUPAC Name |
N'-[6-[[3-[(E)-N-(cyclohexylideneamino)-C-methylcarbonimidoyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C36H44N4O9.ClH/c1-18-31(41)23(37-17-40(3)4)14-26(48-18)49-25-16-36(46,19(2)38-39-20-10-7-6-8-11-20)15-22-28(25)35(45)30-29(33(22)43)32(42)21-12-9-13-24(47-5)27(21)34(30)44;/h9,12-13,17-18,23,25-26,31,41,43,45-46H,6-8,10-11,14-16H2,1-5H3;1H/b37-17?,38-19+; |
InChI Key |
FOEWHZKKRUHUCJ-HFCRKWAHSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/N=C6CCCCC6)/C)O)N=CN(C)C)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NN=C6CCCCC6)C)O)N=CN(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.